molecular formula C19H17NO4 B2617653 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid CAS No. 460715-30-4

2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid

Cat. No. B2617653
CAS RN: 460715-30-4
M. Wt: 323.348
InChI Key: YOMZOJBFPXHVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid” is a complex organic molecule. It likely contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. This core is substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds are often synthesized using methods such as the Suzuki-Miyaura cross-coupling . This method involves the use of palladium-catalyzed carbon-carbon bond-forming reactions . Another method involves the condensation of acid anhydrides with amines, followed by intramolecular cyclization .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For example, compounds with a similar structure have been shown to participate in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid, focusing on six unique fields:

Pharmaceutical Development

2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid has shown potential in the development of new pharmaceutical compounds. Its unique quinoline structure is often explored for its antimicrobial and antiviral properties . Researchers are investigating its efficacy in inhibiting the growth of various pathogens, making it a promising candidate for new antibiotics and antiviral drugs .

Cancer Research

This compound is being studied for its anticancer properties . The quinoline core is known for its ability to interfere with DNA replication in cancer cells, leading to cell death. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a potential candidate for chemotherapy drugs .

Neuroprotective Agents

Research has indicated that 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid may have neuroprotective effects . It is being explored for its ability to protect neurons from oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This makes it a potential therapeutic agent for these conditions.

Anti-inflammatory Applications

The compound has been found to possess anti-inflammatory properties . It can inhibit the production of pro-inflammatory cytokines, which are involved in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . This makes it a valuable compound for developing new anti-inflammatory drugs.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-11-4-6-15-13(8-11)14(19(21)22)10-16(20-15)12-5-7-17(23-2)18(9-12)24-3/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMZOJBFPXHVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic acid

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